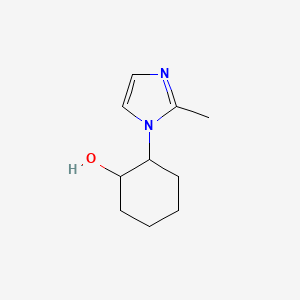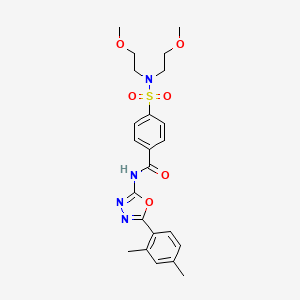
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H28N4O6S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Applications
Aromatic polyamides containing s-triazine rings, synthesized through low-temperature interfacial polycondensation, exhibit remarkable thermal stability and solubility in polar solvents. These materials demonstrate potential applications in high-performance polymers due to their inherent viscosities and thermal properties. Specifically, the integration of 1,3,4-oxadiazole units in polyamides enhances their thermal stability and solubility, making them suitable for advanced material applications, including flexible films and electronic devices (Sagar et al., 1997).
Corrosion Inhibition
The study of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid media reveals that these compounds can significantly reduce corrosion rates. Through adsorption on the metal surface, oxadiazole derivatives offer a promising approach to protecting metals against corrosion, highlighting their potential in industrial applications to enhance material longevity (Bouklah et al., 2006).
Organic Light-Emitting Diodes (OLEDs)
The development of hole-blocking materials for OLEDs utilizing bis(1,3,4-oxadiazole) systems shows significant improvements in device efficiency. These materials, when used as electron-injection/hole-blocking layers, demonstrate the capability to increase the efficiency of OLEDs, indicating their potential in the advancement of display and lighting technologies (Wang et al., 2001).
Photodynamic Therapy
New zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds' photophysical and photochemical properties are essential for their application in medical treatments that require precise and effective targeting of cancer cells (Pişkin et al., 2020).
Nematocidal Activity
Research into novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has identified compounds with promising nematocidal activities. These compounds exhibit significant mortality rates against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for the development of new nematicides. Their ability to inhibit respiration and cause fluid leakage in nematodes highlights their potential in agricultural applications to control nematode populations (Liu et al., 2022).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-16-5-10-20(17(2)15-16)22-25-26-23(33-22)24-21(28)18-6-8-19(9-7-18)34(29,30)27(11-13-31-3)12-14-32-4/h5-10,15H,11-14H2,1-4H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUZRJDDIHOERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


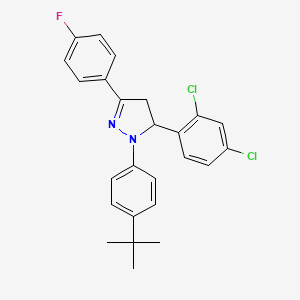

![tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate](/img/structure/B2925525.png)
![2-benzoyl-3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}acrylonitrile](/img/structure/B2925527.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2925528.png)
![Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B2925529.png)
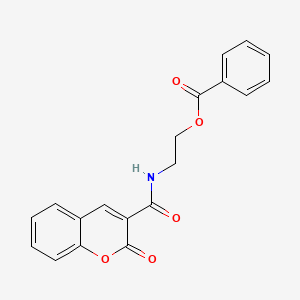
![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2925535.png)

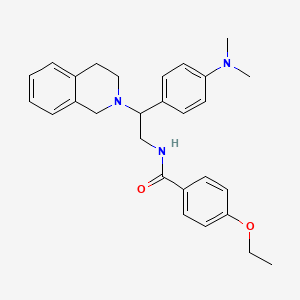
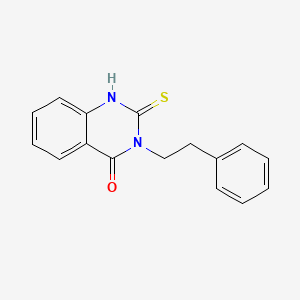
![(6-chloro-4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2925540.png)
